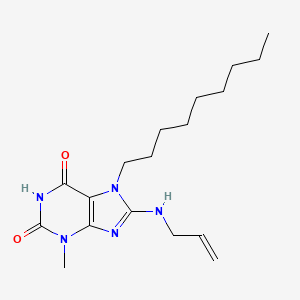

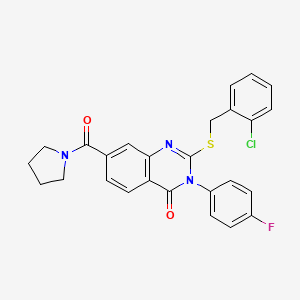

3,4,5-trimethyl-1-tosyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,5-trimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H10N2 and a molecular weight of 110.16 . It is used for proteomics research .

Synthesis Analysis

The synthesis of pyrazoles, including 3,4,5-trimethyl-1H-pyrazole, has been widely studied. Traditional methods involve the reaction of hydrazines and β-di-functional compounds such as 1,3-dicarbonyl compounds . More recent advances in electrophilic cyclization strategies have led to many studies on the synthesis of substituted pyrazoles under mild reaction conditions with excellent regioselectivity .Molecular Structure Analysis

The molecular structure of 3,4,5-trimethyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The positioning of the pyrazole ligands allows for a close contact, likely the result of pyrazole ring polarization .Chemical Reactions Analysis

Pyrazoles, including 3,4,5-trimethyl-1H-pyrazole, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Physical And Chemical Properties Analysis

3,4,5-trimethyl-1H-pyrazole is a solid compound . It has a molecular weight of 110.16 . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Reactivity 3,4,5-trimethyl-1-tosyl-1H-pyrazole and its derivatives are synthesized through various chemical reactions, offering a route to highly substituted pyrazoles, which are of interest due to their potential applications in oxidation chemistry and as precursors for other chemical compounds. For instance, a two-step, one-pot route has been developed for the synthesis of 4,5-dihydro-N-tosyl-1H-pyrazoles. This process involves the reaction of methyl or phenyl lithium with 4,4-dimethyl-3,5-disubstituted-4H-pyrazoles to produce anions of 4,5-dihydro-3,4,4,5,5-pentasubstituted-1H-pyrazoles as intermediates, which are then converted to N-tosylated compounds through reaction with tosyl fluoride (Truong et al., 2008).

Structure and Identification The structural properties of this compound derivatives have been studied, providing insights into their molecular characteristics and the potential for distinguishing between various isomers. For example, the extent of the low field chemical shift of 4-H caused by exo-N-tosylation of 1-substituted 1H-pyrazolamines allows for the differentiation between the 3- and 5-amino-isomers, extending the pyrazole substituent increment system (Ege & Franz, 1984).

Reactivity and Derivatives The reactivity of this compound derivatives has been explored in various chemical reactions, leading to the formation of novel compounds with potential applications. For example, the reaction of 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole with tosyl chloride under specific conditions can yield pyrazoline chlorinated at carbon 3, indicating the chemical versatility of these compounds (Ojala et al., 1998).

Propriétés

IUPAC Name |

3,4,5-trimethyl-1-(4-methylphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-5-7-13(8-6-9)18(16,17)15-12(4)10(2)11(3)14-15/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQFLLFBCHMUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)

![Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)

![2-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2876706.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2876710.png)

![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)